molecular formula C18H19N5O3S B2727441 3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-12-8

3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2727441
CAS No.: 2034419-12-8
M. Wt: 385.44
InChI Key: SYNXLEUUCWDMCU-UHFFFAOYSA-N
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Description

3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic small molecule with a molecular formula of C18H19N5O3S and a molecular weight of 385.4 g/mol . This complex heterocyclic compound features a thieno[3,2-d][1,2,3]triazin-4-one core structure linked to a 2-ethoxynicotinoyl-substituted piperidine, making it a valuable intermediate for advanced pharmaceutical and agrochemical research . The structural motifs present in this compound, particularly the piperidine and triazine groups, are frequently investigated for their potential biological activity. Piperidine derivatives are a well-established class in agrochemistry known for their potent antifungal properties, often acting as ergosterol biosynthesis inhibitors . Furthermore, tricyclic systems incorporating the thieno[2,3-d][1,2,3]triazin-4(3H)-one scaffold have been synthesized and evaluated for various pharmacological effects, including antihistaminic (H1-receptor antagonism) activity in preclinical models . This suggests potential research applications in developing new therapeutic agents. Supplied as a high-purity solid, this product is intended for use in discovery chemistry and biological screening. It is ideal for researchers exploring new antifungal agents, bioactive heterocycles, and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-2-26-16-13(4-3-8-19-16)17(24)22-9-5-12(6-10-22)23-18(25)15-14(20-21-23)7-11-27-15/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNXLEUUCWDMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Functional Potency of Thieno-Triazinone-Based GPR139 Agonists (Adapted from )
Compound Substituent EC₅₀ (nM) Emax (% of TAK-041)
8b para-Methoxyphenyl 47.3 98 ± 5
8d para-Chlorophenyl 22.4 102 ± 4
8e para-Methylphenyl 22.1 105 ± 3
TAK-041 Reference compound 68.9 100 (by definition)
Table 2: Antibacterial Activity of Thieno-Triazinone Derivatives ()
Compound Structure MIC (µg/mL) against S. aureus
2c Sulfonamide derivative 16
8b Spirocyclic pyrazoline 8
9b Isoxazoline derivative 32

Biological Activity

3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups and ring systems that contribute to its biological properties. Its IUPAC name is 3-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one, and it has the following molecular characteristics:

PropertyValue
Molecular FormulaC18H19N5O3S
Molecular Weight373.43 g/mol
CAS Number2034419-12-8
InChIInChI=1S/C18H19N5O3S/c1-2...

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Preliminary studies suggest it may inhibit certain enzymes or receptors involved in critical signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that the compound demonstrates activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Antiviral Activity

In vitro assays indicate that this compound may inhibit viral replication by targeting specific viral enzymes necessary for the viral lifecycle. More detailed studies are required to elucidate the exact mechanisms involved.

The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : Interaction with specific receptors can alter signaling cascades that regulate cell growth and apoptosis.

Research has indicated potential interactions with the PI3K/Akt signaling pathway, which is crucial in cancer biology.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the thieno[3,2-d] class:

  • Cytotoxicity Studies : A study on thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (IC50 = 19.4 ± 0.22 μM) and HCT-116 (IC50 = 14.5 ± 0.30 μM), suggesting a promising lead for anticancer development .
  • Structure–Activity Relationship (SAR) : Research on thieno[3,2-d]pyrimidine derivatives highlighted that modifications in structure could enhance biological activity against cancer cells while reducing toxicity to normal cells .

Data Tables

Here are summarized findings from relevant studies regarding the biological activity of similar compounds:

Compound NameActivity TypeCell LineIC50 (μM)
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidineCytotoxicityMCF-719.4 ± 0.22
GDC-0941 (Thieno[3,2-d]pyrimidine derivative)PI3K InhibitionVarious CancerPotent
Compound 12e (Thieno derivative)AntitumorSU-DHL-60.55

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